4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
Description
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is a complex organic compound with the molecular formula C30H28O5 and a molecular weight of 468.54 g/mol . This compound is characterized by its unique structure, which includes both ethynyl and acryloyloxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
333986-04-2 |
|---|---|
Molecular Formula |
C30H28O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[4-[2-(4-propylphenyl)ethynyl]phenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate |
InChI |
InChI=1S/C30H28O5/c1-3-6-23-7-9-24(10-8-23)11-12-25-13-17-28(18-14-25)35-30(32)26-15-19-27(20-16-26)33-21-5-22-34-29(31)4-2/h4,7-10,13-20H,2-3,5-6,21-22H2,1H3 |
InChI Key |
BOIALUOULKMSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Formation of the Ethynyl-Linked Biphenyl Core
- The ethynyl linkage between the 4-propylphenyl and phenyl rings is typically formed via a Sonogashira coupling reaction .
- This involves coupling a 4-propylphenyl halide (usually iodide or bromide) with a terminal alkyne-substituted phenyl derivative under palladium-catalyzed conditions with a copper co-catalyst.
- Typical reaction conditions include the use of a palladium catalyst such as Pd(PPh3)2Cl2, copper(I) iodide as co-catalyst, and a base like triethylamine or diisopropylethylamine in an inert solvent (e.g., tetrahydrofuran or dimethylformamide) at room temperature or slightly elevated temperatures.
Purification
- After synthesis, purification is achieved by column chromatography on silica gel using appropriate solvent systems (e.g., dichloromethane/methanol mixtures).
- Further recrystallization from solvents such as dichloromethane and methanol can enhance purity.
- The final product is typically obtained as a white to off-white crystalline solid with high purity (>99%).
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, triethylamine | THF or DMF | 25–60 °C | 4–12 hours | 80–90 | Inert atmosphere, dry conditions |
| 2 | Esterification (acrylate) | Acryloyl chloride, DMAP, triethylamine | DCM or THF | 0–5 °C to RT | 2–7 hours | 80–85 | Cooling required to prevent polymerization |
| 3 | Purification | Silica gel chromatography, recrystallization | DCM/methanol | Ambient | — | — | Achieves >99% purity |
Research Findings and Notes on Preparation
- The Sonogashira coupling is critical for establishing the ethynyl linkage, which imparts rigidity and conjugation essential for liquid crystal behavior.
- The acrylate ester group is sensitive to polymerization; thus, low temperature and inert atmosphere are essential during its introduction.
- Use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances esterification efficiency and reduces side reactions.
- The compound’s purity and yield are optimized by careful control of reaction parameters and purification steps.
- Similar compounds with bis(benzoate) structures and acrylate functionalities have been synthesized with yields ranging from 80% to 88%, indicating the feasibility of the synthetic approach for this compound.
Comparative Structural Analogues and Their Preparation
| Compound Name | Key Structural Features | Preparation Highlights |
|---|---|---|
| 1-(4-Methylcyclohexyl)-4-(p-tolyethynyl)benzene | Ethynyl linkage, methylcyclohexane substituent | Sonogashira coupling, esterification |
| 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | Bis(benzoate) ester, acrylate groups | Multi-step esterifications with DMAP catalyst |
| 4-(Difluoro(4-propoxyphenoxy)methyl)-2',3,5-trifluoro-4''-terphenyl | Fluorinated phenolic structure | Fluorination steps, esterification |
These analogues demonstrate the versatility of the synthetic methods involving palladium-catalyzed coupling and esterification to introduce acrylate-containing side chains.
Chemical Reactions Analysis
Types of Reactions
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acryloyloxy group can be reduced to form saturated esters.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(carboxy)propoxy)benzoate.
Reduction: Formation of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(propoxy)benzoate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
- 4-((4-Ethylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
Uniqueness
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Biological Activity
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is a complex organic compound with the molecular formula C33H32O10 and a molecular weight of approximately 588.60 g/mol. This compound features multiple functional groups, including an ethynyl group, an acrylate moiety, and a benzoate ester, which contribute to its potential applications in various fields, particularly in liquid crystal technologies. However, specific biological activity data for this compound is limited, necessitating a review of related compounds and their biological properties.
Structural Characteristics
The structural complexity of this compound includes:
- Ethynyl group : Known for its role in enhancing the electronic properties of compounds.
- Acrylate moiety : Often utilized in polymerization processes and known for its reactivity.
- Benzoate ester : Contributes to the stability and solubility of the compound.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds that share structural features. Compounds with similar structures have exhibited a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylcyclohexyl)-4-(p-tolyethynyl)benzene | Contains methylcyclohexane and ethynyl groups | Used in high-performance LCDs; potential cytotoxic effects |
| 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | Bis(benzoate) structure | Enhanced thermal stability; potential antibacterial activity |
| 4-(Difluoro(4-propoxyphenoxy)methyl)-2',3,5-trifluoro-4''-terphenyl | Fluorinated phenolic structure | Exhibits unique optical properties; studied for toxicity |
Case Studies and Research Findings
- Toxicity Studies : Research has indicated that certain liquid crystal monomers can be persistent and bioaccumulative in the environment. These findings highlight the necessity for careful evaluation of the ecological impact of compounds like this compound .
- Antibacterial Activity : Related compounds have shown significant antibacterial potency against various Gram-positive bacteria. For instance, derivatives with phenoxy groups demonstrated low cytotoxicity while maintaining potent antibacterial properties . The structure–activity relationship (SAR) indicates that disubstituted aniline derivatives often exhibit higher potency than monosubstituted counterparts .
- Immunostimulating Properties : A series of piperidine-containing derivatives were evaluated for immunostimulating activity, revealing promising results that could be relevant for developing new therapeutic agents . Although not directly related to the benzoate compound , these findings suggest avenues for exploring immunological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
